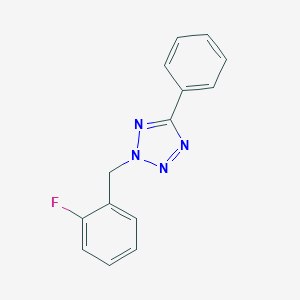![molecular formula C30H25N3O4 B223983 2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly known as AMCA-01 and is synthesized using a specific method that involves several chemical reactions.
Mécanisme D'action
The mechanism of action of AMCA-01 is not fully understood, but studies have shown that it interacts with certain proteins and enzymes in the body, including the MAPK/ERK pathway. This pathway is involved in cell growth and differentiation, and the inhibition of this pathway by AMCA-01 can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AMCA-01 has been shown to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMCA-01 in lab experiments is its potential as a cancer treatment. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. However, one limitation of using AMCA-01 in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the use of AMCA-01 in medical research. One potential direction is its use in combination with other cancer treatments to enhance their effectiveness. Another direction is the study of its potential use in the treatment of other diseases, such as autoimmune diseases and infectious diseases. Further research is needed to fully understand the mechanism of action of AMCA-01 and its potential applications in medical research.
Conclusion:
In conclusion, AMCA-01 is a chemical compound that has potential applications in medical research, particularly in the field of cancer treatment. Its complex synthesis method requires expertise in organic chemistry, but its anti-cancer properties and potential use in the treatment of neurodegenerative diseases make it a promising area of research. Further research is needed to fully understand its mechanism of action and potential applications in medical research.
Méthodes De Synthèse
The synthesis of AMCA-01 involves several chemical reactions, including the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 4-methylphenylamine to form the amide intermediate, which is then reacted with 4-hydroxy-2-methoxyphenol to form the final product, AMCA-01. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
AMCA-01 has potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that AMCA-01 has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the removal of damaged or abnormal cells in the body. AMCA-01 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C30H25N3O4 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C30H25N3O4/c1-18-7-11-21(12-8-18)33-27(34)17-36-25-14-10-20(15-26(25)35-2)28-23-13-9-19-5-3-4-6-22(19)29(23)37-30(32)24(28)16-31/h3-15,28H,17,32H2,1-2H3,(H,33,34) |
Clé InChI |
CMOCPZYNWDXUIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N)OC |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-1-phenylethanol](/img/structure/B223910.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223911.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)
![N-{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}-N-isobutylamine](/img/structure/B223928.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)


